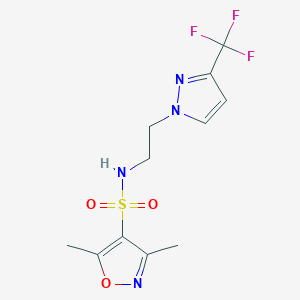
3,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C11H13F3N4O3S and its molecular weight is 338.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
Research into the synthesis of new heterocyclic compounds containing sulfonamido moieties, including those similar to 3,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide, has highlighted potential antibacterial applications. For instance, a study explored the antibacterial effectiveness of newly synthesized compounds, revealing that several demonstrated high activities against bacterial strains (Azab, Youssef, & El-Bordany, 2013).
Inhibition of Carbonic Anhydrase and Acetylcholinesterase
Compounds incorporating sulfonamide pharmacophores, similar to this compound, have been shown to inhibit human carbonic anhydrase isoenzymes and acetylcholinesterase (AChE) enzyme, while also demonstrating low cytotoxicity. This suggests potential applications in treating conditions that benefit from the inhibition of these enzymes (Ozmen Ozgun et al., 2019).
Anti-inflammatory and Analgesic Activities
Derivatives of this compound have been evaluated for their potential anti-inflammatory and analgesic activities. Studies have discovered compounds that exhibit these pharmacological effects without causing significant tissue damage, suggesting their viability as therapeutic agents (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Investigations into sulfonamide derivatives' ability to inhibit carbonic anhydrase have identified compounds with significant inhibitory activity, which may offer therapeutic benefits for conditions requiring carbonic anhydrase inhibition (Büyükkıdan et al., 2017).
Exploration of Sulfonamide-Based Hybrid Compounds
The exploration of sulfonamide-based hybrid compounds has expanded the understanding of their pharmacological potentials. Recent advances in the design and development of these hybrids have unveiled a broad spectrum of biological activities, encompassing antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain activities, highlighting the versatility of sulfonamide hybrids in medicinal chemistry (Ghomashi et al., 2022).
properties
IUPAC Name |
3,5-dimethyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O3S/c1-7-10(8(2)21-17-7)22(19,20)15-4-6-18-5-3-9(16-18)11(12,13)14/h3,5,15H,4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAZMAFBLZRTSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

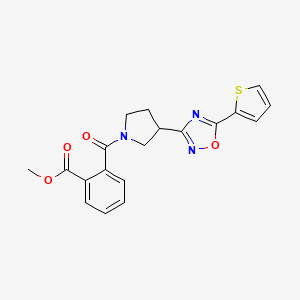
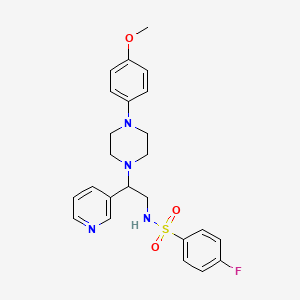
![Methyl 4-((2-methyl-4-oxo-9-((tetrahydrofuran-2-yl)methyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2387748.png)
![N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2387750.png)

![1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2387752.png)
![(5-Chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2387753.png)
![N-(4-acetylphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2387754.png)
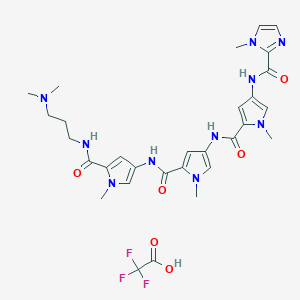
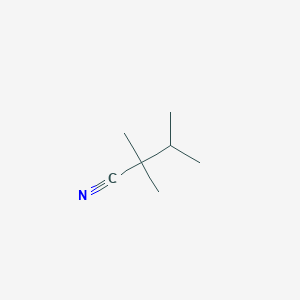
![Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2387758.png)
![4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2387759.png)

